8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a bromine atom at the 8th position and a dione structure at the 2nd and 5th positions of the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the bromination of a precursor benzodiazepine compound. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione structure to a diol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .
Scientific Research Applications
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. By enhancing the effects of GABA, the compound can produce sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to the presence of the bromine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines .
Properties
CAS No. |
1629195-38-5 |
---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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